6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid
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Overview
Description
6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H4BrClN2O2 It is characterized by the presence of bromine and chlorine atoms attached to a pyrrolo[1,2-B]pyridazine core, which is further functionalized with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[1,2-B]pyridazine core, followed by the introduction of bromine and chlorine substituents. The final step involves the carboxylation of the core structure to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to changes in its oxidation state.
Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid include:
6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carbonitrile: Differing by the presence of a carbonitrile group instead of a carboxylic acid group.
3-Bromo-6-chloroimidazo[1,2-B]pyridazine: Featuring an imidazo ring instead of a pyrrolo ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O2/c9-4-1-6-7(10)5(8(13)14)2-11-12(6)3-4/h1-3H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRLEUPCWIZYSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=NN2C=C1Br)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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